3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid
Description
3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid is a quinoxaline derivative characterized by a partially saturated bicyclic core (3,4-dihydroquinoxaline) with two ketone groups at positions 2 and 2. This structure suggests applications in medicinal chemistry, particularly as a bioactive scaffold for enzyme inhibition (e.g., kinases or dehydrogenases) due to the electron-deficient quinoxaline core and hydrogen-bonding capabilities of the carboxylic acid group.
Properties
IUPAC Name |
3-[4-[(4-methylphenyl)methyl]-2,3-dioxoquinoxalin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-6-8-14(9-7-13)12-21-16-5-3-2-4-15(16)20(11-10-17(22)23)18(24)19(21)25/h2-9H,10-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMRRIAVKBELQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C(=O)C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methylbenzylamine with a suitable diketone to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in research and industry .
Scientific Research Applications
3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring system is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
Structural Differences :
- Core: Both compounds share a dihydroquinoxaline backbone. However, 3cd includes an additional phenyl group at the 3-oxo position and an ethyl ester instead of a propanoic acid.
- Functional Groups : The ester group in 3cd reduces polarity compared to the carboxylic acid in the target compound, impacting solubility and bioavailability.
Physicochemical Properties :
Quinazolinone Derivatives (e.g., Compound 4l)
Structural Differences :
- Core Heterocycle: Quinazolinone (two-nitrogen heterocycle with one ketone) vs. quinoxaline (two-nitrogen heterocycle with two ketones).
- Substituents: Compound 4l features methoxyphenyl groups and a tetrahydroquinazolinone structure, contrasting with the methylbenzyl and propanoic acid groups in the target compound.
Functional Implications :
- Quinazolinones like 4l may exhibit distinct bioactivity due to differences in ring electronics and substituent effects .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences :
- Core: Caffeic acid is a simple phenolic acid with a conjugated丙烯酸 (acrylic acid) chain, while the target compound features a complex quinoxaline scaffold.
- Functional Groups: Caffeic acid has catechol (3,4-dihydroxyphenyl) and carboxylic acid groups, contributing to antioxidant activity. The target compound lacks phenolic hydroxyls but retains a carboxylic acid for solubility.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Solubility and Bioavailability : The carboxylic acid in the target compound likely improves aqueous solubility compared to ester derivatives like 3cd, though the methylbenzyl group may counterbalance this by increasing lipophilicity .
- Synthetic Routes: Analogous to 3cd, the target compound could be synthesized via Pd-catalyzed cross-coupling or cyclization reactions, with post-functionalization to introduce the propanoic acid chain .
- Pharmacological Potential: Quinoxaline derivatives are known for antimicrobial and anticancer properties. The target compound’s dioxo groups may mimic cofactor-binding motifs in enzymes like DHODH, a target for immunomodulatory drugs .
Biological Activity
3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoxaline core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.24 g/mol
Antiviral Activity
Research has highlighted the antiviral potential of compounds within the dihydroquinoxaline family. For instance, derivatives such as GW420867X have demonstrated effectiveness against HIV-1 by acting as non-nucleoside reverse-transcriptase inhibitors (NNRTIs). The reported IC values for similar compounds are promising, indicating that 3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid may exhibit comparable activity.
| Compound | Mechanism of Action | Target | IC (µM) | Reference |
|---|---|---|---|---|
| GW420867X | NNRTI | HIV-1 | 179 | |
| 3-[4-Methyl...] | NNRTI | HIV-1 | TBD | TBD |
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects. Studies on related dihydroquinoxaline derivatives have indicated their ability to act as antagonists to estrogen receptors and bradykinin receptors, which are involved in inflammatory pathways.
Cytotoxic Activity
Cytotoxicity studies have been conducted on various quinoxaline derivatives. These studies often involve assessing the compounds' effects on cancer cell lines. Preliminary results suggest that the compound may possess cytotoxic properties that warrant further investigation.
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of quinoxaline derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings suggested that modifications on the quinoxaline scaffold could enhance biological activity.
- Clinical Trials : GW420867X has undergone clinical trials for its antiviral properties, demonstrating its safety and efficacy in HIV-infected patients when combined with existing therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
